molecular formula C10H13N5O4 B1666519 AZT (threo) CAS No. 73971-82-1

AZT (threo)

Cat. No. B1666519
CAS RN: 73971-82-1
M. Wt: 267.24 g/mol
InChI Key: HBOMLICNUCNMMY-BWZBUEFSSA-N
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Description

AZT, also known as Zidovudine or ZDV, was the first antiretroviral medication used to prevent and treat HIV/AIDS . It is generally recommended for use in combination with other antiretrovirals . It may be used to prevent mother-to-child spread during birth or after a needlestick injury or other potential exposure .


Synthesis Analysis

AZT is a structural analog of the nucleoside thymidine. The 3’ hydroxyl group of thymidine’s deoxyribose sugar is substituted with an azido group (N3) . Though the drug is not administered in a phosphorylated form, it is enzymatically transformed into the triphosphate nucleotide in vivo .


Molecular Structure Analysis

A comprehensive quantum-chemical investigation of the conformational landscape of the HIV-1 reverse transcriptase inhibitor AZT (3′-azido-3′-deoxythymidine) nucleoside analogue was carried out . The whole conformational parameters ( χ, γ, β, δ, ϕ, P, νmax) were analysed as well as the NBO charges .


Chemical Reactions Analysis

AZT acts to inhibit the essential process of HIV replication. As suggested by its name, AZT is a structural analog of the nucleoside thymidine. The 3’ hydroxyl group of thymidine’s deoxyribose sugar is substituted with an azido group (N3). This substrate lacks a 3’ hydroxyl group its incorporation prevents phosphodiester bond formation and further elongation of the DNA (chain termination) .


Physical And Chemical Properties Analysis

The physical-chemical properties of AZT were evaluated using thermal methods . The results showed that the product originated from the first thermal decomposition stage corresponds to the cleavage followed by elimination .

Scientific Research Applications

Furanoid Glycal Synthesis

  • Scientific Field : Organic Chemistry .
  • Application Summary : Furanoid glycals are highly functionalized chiral building blocks. They have been used as key intermediates for the synthesis of structurally diverse molecules including natural products with various biological activities .
  • Methods of Application : The synthesis of furanoid glycals involves the use of stereochemically pure cyclic enol ether frameworks . The specific experimental procedures and technical details would depend on the particular synthesis pathway being used.
  • Results or Outcomes : The use of furanoid glycals has led to the synthesis of structurally diverse compounds with various biological activities such as polyether antibiotics .

Antiretroviral Therapy

  • Scientific Field : Medicine, specifically HIV/AIDS treatment .
  • Application Summary : AZT was the first antiretroviral therapy approved for use in reducing HIV viral load in patients .
  • Methods of Application : AZT is administered to patients as part of a combination antiretroviral therapy regimen . The specific dosage and administration schedule would depend on the patient’s condition and the specific treatment plan.
  • Results or Outcomes : The use of AZT in antiretroviral therapy has been shown to result in successful virological control in HIV-infected patients .

Treatment of Multi-drug Resistant Klebsiella Pneumoniae Infections

  • Scientific Field : Medicine, specifically the treatment of bacterial infections .
  • Application Summary : AZT has been explored for use in combination with existing antibiotics to treat resistant K. pneumoniae infections .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Selectivity Against AZT by Human Mitochondrial DNA Polymerase

  • Scientific Field : Molecular Biology .
  • Application Summary : This research focuses on the selectivity against AZT by the human mitochondrial DNA polymerase .
  • Methods of Application : The study involves the use of assays to measure pyrophosphate release following the incorporation of thymidine 5′-triphosphate (TTP) and AZT .
  • Results or Outcomes : The study found that pyrophosphate release is slow after the incorporation of AZT, which increases selectivity against AZT incorporation by allowing reversal of the reaction and release of substrate .

Antiretrovirals for Prevention

  • Scientific Field : Medicine, specifically HIV/AIDS prevention .
  • Application Summary : AZT has been used as a preventative measure to reduce mother-to-child transmission of HIV .
  • Methods of Application : AZT is administered to pregnant women who are HIV-positive to reduce the risk of transmitting the virus to their unborn child .
  • Results or Outcomes : The administration of AZT has been shown to reduce mother-to-child transmission of HIV .

Comparison of HIV-1 and HIV-2 RT

  • Scientific Field : Virology .
  • Application Summary : This research compares the reverse transcriptase (RT) of HIV-1 and HIV-2 in terms of their interaction with AZT .
  • Methods of Application : The study involves comparing the putative ATP binding sites of HIV-1 and HIV-2 RT .
  • Results or Outcomes : The study found that there are numerous differences in the putative ATP binding sites that could explain why HIV-1 RT binds ATP more effectively .

Selectivity Against AZT by Human Mitochondrial DNA Polymerase

  • Scientific Field : Molecular Biology .
  • Application Summary : This research focuses on the selectivity against AZT by the human mitochondrial DNA polymerase .
  • Methods of Application : The study involves the use of assays to measure pyrophosphate release following the incorporation of thymidine 5′-triphosphate (TTP) and AZT .
  • Results or Outcomes : The study found that pyrophosphate release is slow after the incorporation of AZT, which increases selectivity against AZT incorporation by allowing reversal of the reaction and release of substrate .

Antiretrovirals for Prevention

  • Scientific Field : Medicine, specifically HIV/AIDS prevention .
  • Application Summary : AZT has been used as a preventative measure to reduce mother-to-child transmission of HIV .
  • Methods of Application : AZT is administered to pregnant women who are HIV-positive to reduce the risk of transmitting the virus to their unborn child .
  • Results or Outcomes : The administration of AZT has been shown to reduce mother-to-child transmission of HIV .

Comparison of HIV-1 and HIV-2 RT

  • Scientific Field : Virology .
  • Application Summary : This research compares the reverse transcriptase (RT) of HIV-1 and HIV-2 in terms of their interaction with AZT .
  • Methods of Application : The study involves comparing the putative ATP binding sites of HIV-1 and HIV-2 RT .
  • Results or Outcomes : The study found that there are numerous differences in the putative ATP binding sites that could explain why HIV-1 RT binds ATP more effectively .

Safety And Hazards

AZT carries a high risk of drug resistance and tends to cause serious side effects including liver problems, muscle damage, and high blood lactate levels . It is commonly used in pregnancy and is safe for the fetus .

Future Directions

A major goal of NIAID-supported research on HIV treatment today is to develop long-acting therapies that—unlike current antiretrovirals, which require daily dosing—could be taken only once a week, once a month, or even less often . Such long-acting therapies might be easier for some people to stick to than daily pills, and might also be less toxic and more cost effective .

properties

IUPAC Name

1-[(2R,4R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOMLICNUCNMMY-BWZBUEFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10224710
Record name AZT (threo)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AZT (threo)

CAS RN

73971-82-1
Record name AZT (threo)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073971821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZT (threo)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-EPIZIDOVUDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8P26XQA0R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.